22-Tritetracontanone

Description

Contextual Significance of Very Long-Chain Ketones in Chemical Sciences

The realm of organic chemistry is profoundly shaped by the diverse functionalities and structures of organic compounds. Among these, ketones, characterized by a carbonyl group (C=O) where the carbon atom is bonded to two other carbon atoms, represent a fundamental class of molecules with extensive applications and roles in both synthetic and biological processes britannica.commsu.eduallen.in. Their unique reactivity, stemming from the polar nature of the carbonyl bond, makes them versatile intermediates and building blocks in the synthesis of more complex organic structures britannica.comnih.govsolubilityofthings.comquicktakes.io.

General Importance of Ketone Moieties in Complex Organic Structures

Historical Perspective and Current Research Gaps on 22-Tritetracontanone

While general ketone chemistry has a long and rich history dating back to early chemical research ebsco.com, specific historical data directly pertaining to this compound is not widely documented in the readily accessible literature. However, long-chain aliphatic ketones, as a class, have been subjects of study, particularly in areas related to their physical properties, synthesis, and occurrence in natural products pjoes.combioline.org.brasianpubs.org.

Research into long-chain ketones has explored their potential as insect repellents bioline.org.br, their role in plant extracts asianpubs.orgresearchgate.netfigshare.comtandfonline.com, and their behavior in chemical processes like ketonization of long-chain esters pjoes.com. For instance, this compound has been identified as a component in the essential oil of Conocarpus erectus and in extracts of Clerodendrum paniculatum leaves researchgate.netfigshare.comtandfonline.comscitechnol.comresearchgate.netscitechnol.com. These findings suggest a natural occurrence and potential biological relevance for this compound.

Despite its identification in natural sources, detailed research specifically focused on the synthesis, comprehensive chemical properties, and broad applications of this compound appears to be limited. Current research gaps may include a lack of standardized synthesis protocols, a comprehensive understanding of its specific reactivity profiles compared to shorter-chain ketones, and exploration of its potential as a chemical intermediate or functional material. Further investigation into its precise role in biological systems and its utility in advanced chemical synthesis remains an area for potential research.

Scope and Research Objectives for Investigating this compound

The investigation of this compound within advanced chemical research can be framed around several key objectives. Given its classification as a long-chain aliphatic ketone, research could focus on:

Elucidating Synthesis Pathways: Developing efficient and scalable synthetic routes to this compound, potentially exploring modern catalytic methods or adaptations of existing ketone synthesis techniques nih.govresearchgate.net.

Characterizing Physicochemical Properties: Thoroughly documenting its physical properties, such as melting point, boiling point, solubility in various solvents, and spectroscopic data (e.g., NMR, IR, Mass Spectrometry), to establish a comprehensive profile allen.inspectroscopyonline.comncert.nic.inlibretexts.org.

Exploring Reactivity: Investigating its chemical reactivity, particularly in reactions characteristic of ketones, and assessing how its long aliphatic chains might influence these reactions compared to shorter-chain analogues britannica.comlibretexts.org.

Investigating Natural Occurrence and Biological Roles: Further characterizing its presence in natural sources and exploring any potential biological activities or roles it may play within those organisms, building upon existing identifications asianpubs.orgresearchgate.netfigshare.comtandfonline.comscitechnol.comresearchgate.netscitechnol.com.

Evaluating Potential Applications: Identifying and evaluating potential applications in areas such as materials science, as a chemical intermediate, or in specialized formulations, leveraging its unique long-chain structure.

Data Table: Key Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | nih.govncats.io |

| Synonyms | Tritetracontan-22-one, Behenone, Dihenicosyl Ketone | ncats.iochemblink.com |

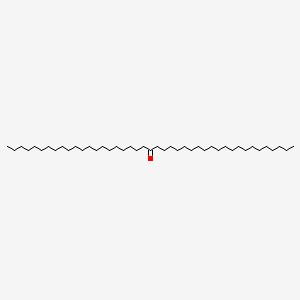

| Molecular Formula | C43H86O | nih.govncats.io |

| Molecular Weight | 619.14 g/mol | nih.govncats.io |

| CAS Registry Number | 591-71-9 | chemblink.comchemwhat.com |

| Stereochemistry | Achiral | nih.govncats.io |

| Number of Carbon Atoms | 43 | nih.govncats.io |

| Ketone Position | 22nd Carbon | nih.govncats.io |

| Structure | CH3-(CH2)20-CO-(CH2)21-CH3 | nih.govncats.io |

Properties

IUPAC Name |

tritetracontan-22-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H86O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(44)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSVXDFDFCXJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H86O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207844 | |

| Record name | Tritetracontan-22-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-71-9 | |

| Record name | 22-Tritetracontanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22-Tritetracontanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-Tritetracontanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tritetracontan-22-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritetracontan-22-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 22-TRITETRACONTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17W7TZ7ENB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Distribution, and Advanced Isolation Methodologies for 22 Tritetracontanone

Natural Abundance and Biological Sources

22-Tritetracontanone has been detected in various natural contexts, highlighting its role as a component of complex lipid mixtures in the biological world. Its distribution spans across different kingdoms, indicating a potentially conserved function or convergent evolution in the production of such long-chain ketones.

Recent phytochemical investigations have led to the identification of this compound in the extracts of certain plant species. A notable example is its detection in the leaf extracts of Clerodendrum paniculatum. In a detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) of the hexane (B92381) extract of C. paniculatum leaves revealed this compound as one of the major constituents. This finding underscores the importance of non-polar solvents in extracting such lipophilic compounds from plant matrices.

Conversely, extensive phytochemical screenings of Moringa oleifera pods have identified a wide array of compounds, including alkaloids, flavonoids, saponins, sterols, and tannins. ijcmas.comijper.org However, the current body of research on the chemical composition of Moringa oleifera pods does not specifically list this compound as a constituent. ijcmas.comijper.orgnih.govresearchgate.net

Table 1: Presence of this compound in Selected Plant Extracts

| Plant Species | Part Analyzed | Presence of this compound |

|---|---|---|

| Clerodendrum paniculatum | Leaf | Identified as a major compound in hexane extract |

The outermost layer of terrestrial plants, the cuticle, is covered by a layer of epicuticular wax that serves as a protective barrier. These waxes are complex mixtures of long-chain aliphatic compounds, including alkanes, alcohols, aldehydes, esters, and ketones. nih.gov In the model plant species Arabidopsis thaliana, the cuticular wax is known to contain a variety of these long-chain lipids. nih.gov While ketones are a recognized component of Arabidopsis wax, the specific identification of this compound has not been explicitly reported in broad surveys of its cuticular wax composition. nih.govnih.gov

Similarly, research on the cuticular lipid profiles of Brassica napus (rapeseed) has primarily focused on the biosynthesis and composition of fatty acids and their derivatives, particularly in the context of seed oil production. nih.govnih.gov The existing literature on Brassica napus does not provide evidence for the presence of this compound in its cuticular waxes.

In the animal kingdom, long-chain ketones are found in the surface lipids and secretions of various insects, where they often contribute to waterproofing and chemical communication. The epicuticular lipids of dragonfly wings, for instance, are crucial for their superhydrophobic and self-cleaning properties. Analysis of these lipids has revealed a predominance of n-alkanes with even-numbered carbon chains and palmitic acid. nih.gov However, this compound has not been specifically identified as a component of dragonfly wing wax in these studies. nih.gov

Essential oils, which are volatile aromatic compounds extracted from plants, can also contain less volatile, longer-chain molecules. An interesting occurrence of this compound is in the essential oil of Conocarpus erectus, commonly known as button mangrove. Gas chromatography-mass spectrometry analysis of the essential oil from this plant has identified this compound as a significant constituent.

Table 2: Major Chemical Constituents of Conocarpus erectus Essential Oil

| Compound | Percentage (%) |

|---|---|

| 3-(2,2-dimethylpropylidene)bicyclo[3.3.1]nonane-2,4-dione | 67.12 |

| decanoic acid derivatives | 7.77 |

| This compound | 6.03 |

| 1-octanol, 2-butyl | 5.51 |

State-of-the-Art Extraction and Isolation Techniques

The effective extraction and isolation of long-chain ketones like this compound from complex biological matrices require advanced methodologies that can overcome the challenges posed by their low volatility and non-polar nature.

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly efficient method for extracting organic compounds from solid and semisolid samples. nih.gov This technique utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency and reduces both the extraction time and the volume of solvent required compared to traditional methods like Soxhlet extraction. iaea.org

For the extraction of long-chain, non-polar compounds such as this compound from plant materials, the parameters of the ASE system can be optimized. Key parameters include:

Solvent: A non-polar solvent or a mixture of solvents with appropriate polarity would be selected to match the lipophilic nature of this compound.

Temperature: Elevated temperatures increase the solubility of the analyte and the diffusion rate of the solvent into the sample matrix. thermofisher.com A temperature range of 75 to 125 °C is commonly used in many applications. thermofisher.com

Pressure: High pressure (typically 1000-2000 psi) is applied to maintain the solvent in its liquid state above its atmospheric boiling point. thermofisher.com

Static Cycles: The use of multiple static cycles, where the extraction cell is filled with fresh solvent and allowed to equilibrate, helps to ensure a complete extraction. thermofisher.com

Sample Preparation: The sample should be finely ground to increase the surface area available for extraction. thermofisher.com For samples with high moisture content, drying or co-extracting with a polar solvent may be necessary. thermofisher.com

The combination of these optimized parameters in an ASE system allows for the rapid and efficient extraction of this compound, providing a high-quality extract suitable for further analysis and purification. iaea.orgusda.gov

Advanced Chromatographic Separation Strategies (e.g., Silica-Gel Chromatography, GC-HRMS for extract analysis)

The isolation and identification of this compound from complex natural extracts rely on sophisticated analytical techniques that separate compounds based on their physicochemical properties. Advanced chromatographic methods are indispensable for achieving the high levels of purity required for structural elucidation and further research.

Silica-Gel Chromatography

Silica-gel column chromatography is a fundamental and widely used technique for the purification of individual chemical compounds from mixtures. column-chromatography.commdpi.com It functions on the principle of adsorption, where the sample mixture is applied to a column packed with silica (B1680970) gel, which acts as the stationary phase. teledynelabs.com A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. teledynelabs.com Compounds within the mixture travel down the column at different rates based on their affinity for the silica gel and their solubility in the eluent, leading to effective separation. teledynelabs.com

In the context of this compound, silica-gel chromatography has been successfully employed for its isolation from plant sources. A notable example is its purification from a methanolic extract of Moringa oleifera pods. asianpubs.org In this process, the extract was mixed with silica gel (60-120 mesh size) and subjected to column chromatography. asianpubs.orgasianpubs.org The compound was successfully eluted using a non-polar solvent system of benzene (B151609) and hexane in a 1:19 ratio. asianpubs.org The purity of the isolated fraction was subsequently verified by thin-layer chromatography (TLC), where it exhibited a retention factor (Rf) value of 0.36 in a benzene:hexane (3:7) solvent system. asianpubs.org

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Extract Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for separating and identifying different substances within a test sample. nih.gov When coupled with a high-resolution mass spectrometer (HRMS), the technique provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds in complex mixtures like plant extracts. thepharmajournal.com

GC-HRMS has been instrumental in the preliminary identification of this compound in various plant extracts. For instance, analysis of a hexane extract from the leaves of Clerodendrum paniculatum predicted the presence of this compound as a major compound. researchgate.netresearchgate.netdergipark.org.tr This technique allows for the rapid screening of crude extracts to detect the presence of target compounds, guiding subsequent isolation efforts. nih.gov The process involves vaporizing the sample, separating its components on a chromatographic column, and then detecting them with a mass spectrometer, which provides a unique mass spectrum for each compound, acting as a molecular fingerprint. nih.govmdpi.com

| Technique | Principle | Stationary Phase | Mobile Phase / Conditions | Application for this compound | Citation |

| Silica-Gel Column Chromatography | Adsorption | Silica Gel (e.g., 60-120 mesh) | Liquid solvent gradient (e.g., Benzene:Hexane, 1:19) | Preparative isolation and purification from crude plant extracts. | column-chromatography.comteledynelabs.comasianpubs.org |

| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Partitioning & Mass-to-Charge Ratio | Coated capillary column (e.g., HP-5MS) | Inert carrier gas (e.g., Helium); Temperature programming | Identification and characterization in complex mixtures (e.g., hexane leaf extracts). | thepharmajournal.comresearchgate.netresearchgate.net |

Optimization of Extraction Parameters for Yield and Purity

The efficiency of isolating this compound is critically dependent on the initial extraction process. Optimizing extraction parameters is essential to maximize the yield of the target compound while minimizing the co-extraction of impurities, thereby simplifying subsequent purification steps. The selection of optimal conditions is typically achieved by systematically varying key parameters and evaluating their impact on the final extract. nih.govresearchgate.net

Key parameters that require careful optimization include:

Solvent Selection: The choice of solvent is paramount. Given that this compound is a long-chain, non-polar ketone, non-polar solvents like hexane are highly effective. researchgate.netdergipark.org.tr However, it has also been successfully isolated from hot methanolic extracts, indicating that its solubility profile allows for extraction with moderately polar solvents, which may be beneficial for disrupting plant cell matrices. asianpubs.org The optimization process often involves testing a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, methanol) to find the one that provides the highest yield and purity. nih.gov

Extraction Temperature: Temperature influences both the solubility of the compound and the extraction kinetics. mdpi.com Increasing the temperature can enhance extraction efficiency; for example, the use of a hot methanol (B129727) refluxing method has been reported. asianpubs.org However, excessively high temperatures can risk degrading thermolabile compounds, although this is less of a concern for a stable ketone like this compound. researchgate.net The optimal temperature is a balance between maximizing yield and preserving the integrity of the compound. mdpi.com

Extraction Duration: The time of extraction must be sufficient to allow for the complete diffusion of the solvent into the plant material and the dissolution of the target compound. mdpi.com Studies have shown that while longer extraction times can increase yield up to a certain point, excessively long periods may not provide significant benefits and could lead to the breakdown of other components in the extract. mdpi.com

Solid-to-Solvent Ratio: The ratio of plant material to solvent volume affects the concentration gradient and, consequently, the extraction efficiency. researchgate.netmdpi.com A higher solvent volume can ensure a more complete extraction but may also lead to a more dilute extract that requires more energy to concentrate. researchgate.net

Extraction Method: Different methods can be employed, including maceration, reflux, and Soxhlet extraction. asianpubs.orgnih.govdergipark.org.tr Soxhlet extraction, for example, uses a continuous cycling of fresh, warm solvent, which can be very efficient for extracting non-polar compounds. nih.gov The choice of method depends on the stability of the compound and the desired scale of the extraction.

| Parameter | Range of Consideration | Rationale for Optimization of this compound Extraction | Expected Outcome on Yield/Purity | Citation |

| Solvent Polarity | Hexane, Benzene, Chloroform, Methanol | This compound is a long-chain, non-polar ketone. Non-polar solvents are expected to have high selectivity. | Higher purity with non-polar solvents (e.g., hexane). Higher yield but lower purity with more polar solvents (e.g., methanol) that disrupt cell walls. | asianpubs.orgnih.govresearchgate.net |

| Temperature | 20°C - 80°C (Solvent Boiling Point) | Increased temperature enhances solubility and diffusion rates. | Yield increases with temperature up to an optimal point. | mdpi.commdpi.com |

| Extraction Time | 15 min - 24 h | Must be sufficient for solvent penetration and compound dissolution. | Yield increases with time until a plateau is reached. | researchgate.netmdpi.com |

| Solid-to-Solvent Ratio | 1:10 to 1:30 (w/v) | A higher ratio ensures a favorable concentration gradient for diffusion. | Higher yield with increased solvent volume, but may result in a more dilute extract. | researchgate.netmdpi.com |

Synthetic Chemistry and Chemical Transformations of 22 Tritetracontanone and Analogues

Strategies for De Novo Synthesis of Very Long-Chain Ketones

The construction of the C43 backbone of 22-tritetracontanone and similar very long-chain ketones (VLCKs) requires robust and efficient carbon-carbon bond-forming reactions. Several classical and modern synthetic strategies have been adapted for this purpose.

Ketonization Reactions of Long-Chain Esters

Ketonization, or ketonic decarboxylation, is a traditional and effective method for synthesizing symmetrical ketones from carboxylic acids or their ester derivatives. mdpi.comkuleuven.be The reaction involves the coupling of two carboxylate molecules, typically over a heterogeneous catalyst at high temperatures, to form a ketone with the elimination of water and carbon dioxide. mdpi.com This method is particularly suitable for producing symmetrical VLCKs like this compound from a single long-chain fatty acid precursor, such as docosanoic acid (behenic acid). guidechem.com

The process has been studied for various long-chain esters using metal oxide catalysts. pjoes.compjoes.com For instance, research on the ketonization of n-decyl n-decylate, n-butyl n-dodecylate, and methyl n-dodecylate has been conducted over an iron oxide-based catalyst. pjoes.compjoes.com These studies demonstrate that esters can be converted to ketones with high selectivity. pjoes.com The efficiency of the reaction can be influenced by the nature of the ester and the reaction conditions. pjoes.com For example, the ketonization of symmetrical esters like n-decyl n-decylate was found to be highly efficient. pjoes.com The mechanism is thought to involve the adsorption of carboxylates onto the catalyst surface, followed by the abstraction of an α-proton to create an enolate-like species, which then attacks a second carboxylate molecule before decarboxylation occurs. mdpi.com

| Catalyst System | Substrate(s) | Temperature (°C) | Key Findings |

| Fe, Si, Cr, K oxides | n-Decyl n-decylate, n-butyl n-dodecylate, methyl n-dodecylate | 320-400 | Symmetrical esters showed high efficiency; esters ketonize with higher selectivity than corresponding alcohols. pjoes.compjoes.com |

| Ceria (CeO₂) or Manganate (MnOₓ) on Silica (B1680970) | Acetic acid (model compound) | >300 | Efficient for ketonic decarboxylation of short-chain acids, demonstrating the principle. mdpi.com |

| Titanium dioxide (TiO₂) | Fatty acids (C12-C18) | ~300-400 | Rate is dependent on catalyst phase (rutile vs. anatase) and surface acid density; C-C coupling is the rate-determining step. kuleuven.be |

Carbonylation and Cross-Coupling Approaches for Ketone Formation

Modern organometallic chemistry offers powerful tools for ketone synthesis with high precision and functional group tolerance. nih.gov Cross-coupling reactions, in particular, are highly versatile for creating unsymmetrical ketones, which are analogues of this compound. A general approach involves the reaction of an organometallic reagent (acting as a nucleophile) with an activated carboxylic acid derivative like an acid chloride (acting as an electrophile).

To synthesize this compound, one could envision coupling a C21 organometallic species with a C22 acid chloride (docosanoyl chloride). While classic Grignard reagents can be too reactive, leading to over-addition to form tertiary alcohols, milder organometallic reagents such as organocadmium or organocuprate (Gilman) reagents are often preferred. More recently, palladium- and nickel-catalyzed coupling reactions have become prominent. For instance, the Suzuki-Miyaura coupling can be adapted to form ketones. Furthermore, methods involving the single-electron reduction of acyl azolium intermediates, generated from carboxylic acids, can be coupled with alkenes to produce β,γ-unsaturated ketones, which can be subsequently reduced to saturated systems. nih.gov

| Coupling Strategy | Reagents | Catalyst/Mediator | Product Type |

| Organometallic Addition | Organocadmium/Organocuprate + Acid Chloride | Stoichiometric | Symmetrical or Unsymmetrical Ketones |

| Suzuki-Miyaura Coupling | Organoboron compound + Acid Chloride | Palladium catalyst | Symmetrical or Unsymmetrical Ketones |

| Radical Cross-Carboxy Coupling | Redox-Active Ester + Carboxylic Acid | Photoredox/Nickel catalyst | Unsymmetrical Ketones nih.gov |

| Allylic Acylation | Carboxylic Acid + Alkene | Photoredox/NHC/HAT triple catalysis | β,γ-Unsaturated Ketones nih.gov |

Homologation Reactions of Aldehydes to Ketones

Homologation refers to any reaction that lengthens a carbon chain by a constant unit, typically a single methylene (B1212753) group (-CH2-). wikipedia.org While several methods exist to homologate an aldehyde to a one-carbon-extended aldehyde, specific strategies can achieve a homologative cross-coupling, converting an aldehyde or ketone into a larger ketone. wikipedia.orgbrighton.ac.uk

One such advanced method involves a transition metal-free, one-pot boron-Wittig reaction followed by oxidation. brighton.ac.uk In this process, a geminal bis(boron) compound (which can be derived from an aldehyde) reacts with a different aldehyde or ketone. The resulting vinyl boronate intermediate is then oxidized to yield the homologated ketone. brighton.ac.uk This strategy allows for the iterative construction of complex carbon chains, where a new ketone substituent is introduced while extending the chain. brighton.ac.uk While complex for a large molecule like this compound, this iterative logic is powerful for creating diverse ketone analogues. brighton.ac.uk Another approach involves the multi-carbon homologation of aryl ketones to long-chain ketones through a transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling with alkenols. researchgate.netresearchgate.net

Catalytic Synthesis from Syngas and Other Feedstocks

The synthesis of long-chain hydrocarbons and oxygenates, including ketones, directly from synthesis gas (syngas, a mixture of CO and H₂) is a significant area of industrial and academic research, often related to the Fischer-Tropsch (F-T) process. researchgate.netdntb.gov.ua While the primary products of F-T synthesis are typically alkanes and alcohols, the reaction conditions and catalyst formulation can be tuned to favor the formation of other products, including long-chain ketones. researchgate.netgoogle.com

The formation of ketones can occur through secondary reactions of initially formed alcohols on the catalyst surface. Bifunctional catalysts, which combine sites for hydrocarbon chain growth with sites for specific functional group transformations, are key. mdpi.com For example, catalysts containing alkali metal promoters (like potassium) on an iron or cobalt base have been shown to enhance the selectivity towards oxygenates. researchgate.net Research has demonstrated that by carefully controlling the catalyst (e.g., K-Fe catalysts) and reaction conditions (e.g., mild temperature of 170 °C), a high selectivity for formyl compounds (aldehydes and ketones) can be achieved from syngas. researchgate.net

Stereochemical Control and Enantioselective Synthesis of Related Ketone Structures

While this compound itself is an achiral molecule, many of its analogues and other long-chain ketones possess chiral centers, making stereochemical control a critical aspect of their synthesis. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is vital in fields like pharmacology and materials science. icjs.us

The primary strategies for achieving stereocontrol include:

Chiral Pool Synthesis : This approach utilizes naturally occurring, enantiomerically pure starting materials, such as amino acids or terpenes, to build the target molecule while retaining the original chirality. icjs.us

Chiral Auxiliaries : A chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent reaction to occur on one face of the molecule, thereby inducing stereoselectivity. The auxiliary is removed afterward. icjs.us

Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is often the most efficient and economical method. mdpi.com

For long-chain ketones, enantioselective reduction of a prochiral ketone is a common strategy to create a chiral alcohol, which can then be used in further syntheses. Catalysts based on transition metals like ruthenium, rhodium, and iridium, combined with chiral ligands, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones. researchgate.netchinesechemsoc.org For example, rhodium complexes with amphiphilic chiral ligands have been used for the asymmetric transfer hydrogenation of long-chain aliphatic ketoesters in water, achieving excellent enantioselectivity (up to 99% ee). researchgate.net The hydrophobic interactions between the long alkyl chains of the substrate and the catalyst play a crucial role in achieving high stereoselectivity. researchgate.net

Derivatization and Functionalization Reactions of Long-Chain Ketones

The carbonyl group in this compound and its analogues is a versatile functional handle for a wide range of chemical transformations. acs.orgresearchgate.net These reactions allow for the conversion of the ketone into other functional groups, enabling the synthesis of a diverse library of related long-chain molecules.

Common derivatization reactions include:

Reduction : The ketone can be reduced to the corresponding secondary alcohol (22-tritetracontanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com

Reductive Amination : Reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/catalyst) yields a secondary amine. This is a key method for producing long-chain amines. pjoes.com

Wittig Reaction : Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming a very long-chain alkene.

Baeyer-Villiger Oxidation : Oxidation with a peroxyacid (e.g., m-CPBA) inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.

Enolate Formation and Alkylation : Treatment with a strong base can deprotonate the α-carbon to form an enolate, which can then react with an electrophile (e.g., an alkyl halide) to form a new C-C bond, leading to branched-chain ketones.

Hydroxylamine (B1172632) Reaction : Ketones react with hydroxylamine derivatives to form oximes, or with N-substituted hydroxylamines to form nitrones. rsc.org These reactions are often used to create derivatives for analytical purposes, such as liquid chromatography-mass spectrometry (LC-MS). rsc.orgmdpi.com

These functionalization reactions are fundamental tools in organic synthesis that can be applied to complex molecules like this compound to explore structure-activity relationships or create novel materials. researchgate.net

Synthesis of Functionalized this compound Derivatives

The introduction of functional groups into the long aliphatic chains of this compound or the synthesis of its functionalized analogues is crucial for modifying its physicochemical properties. Key strategies focus on incorporating heteroatoms, such as oxygen, to create derivatives like hydroxylated ketones or diketones.

One innovative approach for such functionalization is the use of non-thermal, atmospheric plasma processing. udel.edu Research on long-chain alkanes like n-octadecane has demonstrated that pulsed dielectric barrier discharges in a helium/oxygen atmosphere can effectively introduce functional groups. udel.eduosti.gov This method primarily yields secondary alcohols and ketones. udel.eduudel.edu Prolonged treatment can lead to the formation of further oxidized products, including dialcohols and diketones. udel.eduosti.gov The proposed mechanism involves the generation of alkyl radicals via H-abstraction, which can then recombine with hydroxyl radicals to form alcohols or react with molecular oxygen to form peroxyl radicals. udel.edu These peroxyl radicals can subsequently undergo disproportionation to yield both an alcohol and a ketone. udel.edu Applying this catalyst-free methodology to this compound could theoretically produce a range of hydroxylated and poly-ketonic derivatives along its C21 alkyl chains.

Another established route to create functionalized analogues involves building the ketone from already functionalized precursors. For instance, long-chain hydroxy ketones can be synthesized from corresponding long-chain hydroxy acids. Additionally, methods utilizing cobalt-mediated hydrogen atom transfer offer a pathway to ketones and esters from heteroatom-functionalized alkenes, presenting a viable strategy for constructing functionalized analogues of this compound. acs.org

Table 1: Methods for Synthesizing Functionalized Long-Chain Ketone Derivatives This table is interactive. Click on the headers to sort.

| Method | Precursor Type | Key Reagents/Conditions | Resulting Functional Groups | Reference |

| Plasma Oxidation | Long-Chain Alkane / Ketone | Pulsed Dielectric Barrier Discharge (He/O₂) | Hydroxyl (-OH), Carbonyl (=O) | udel.edu, osti.gov, udel.edu |

| Cobalt-Mediated HAT | Heteroatom-Functionalized Alkene | Cobalt bis(acetylacetonate), O₂, Alcohol Solvent | Ketone (=O), Ester (-COOR) | acs.org |

| Ketonization of Esters | Long-Chain Esters | Iron Oxide Catalyst (Fe, Si, Cr, K), 320-400°C | Symmetrical Ketone (=O) | pjoes.com |

Exploration of Novel Reaction Pathways for Structural Diversification

The structural diversification of saturated aliphatic ketones like this compound hinges on the ability to selectively activate and functionalize the inert C(sp³)–H bonds that constitute the majority of the molecule. Modern synthetic chemistry offers powerful tools to achieve this, primarily through transition-metal-catalyzed C–H activation.

Directing Group-Assisted C–H Functionalization

A paramount challenge in functionalizing long aliphatic chains is controlling the site of the reaction. dmaiti.com Transition metal catalysis, often guided by a directing group (DG), has emerged as a powerful solution. rsc.org The ketone's own carbonyl group can act as a weak coordinating group to direct functionalization at the ortho position of an aryl ketone, but for aliphatic ketones, more robust strategies are needed. rsc.org These approaches typically involve installing a directing group that positions a metal catalyst near a specific C–H bond, facilitating selective cleavage and functionalization via the formation of a metallacycle intermediate. dmaiti.comresearchgate.net

While much of the development has focused on functionalizing positions relatively close to a primary functional group (e.g., β or γ positions), advanced ligand design is enabling functionalization at more remote sites. dmaiti.comrsc.org For aliphatic ketones, derivatizing the ketone into a transient imine or hydrazone can provide a more effective handle for a metal catalyst (e.g., palladium), enabling selective arylation at the β-C(sp³)–H position. rsc.org These methods provide a blueprint for how one might selectively introduce aryl groups or other functionalities at specific points along the C21 chains of this compound.

Dehydrogenation-Triggered Remote Functionalization

A particularly novel pathway for achieving functionalization at remote positions (γ, δ or even ε, ζ) involves a dehydrogenation-triggered cascade reaction. rsc.org This strategy, utilizing a bimetallic copper-palladium catalyst system, initiates a successive dehydrogenation of the aliphatic ketone. rsc.org The process first generates an α,β-unsaturated enone, which is then further dehydrogenated to a conjugated dienone. rsc.org This "transmits" reactivity from the α-carbon to a distant position along the chain. rsc.org The highly reactive dienone intermediate can then participate in coupling reactions, for example, with aryl or alkenyl carboxylic acids, to install new functional groups at these remote sites. rsc.org This powerful method overcomes the challenge of functionalizing the typically inert methylene groups far from the activating influence of the primary carbonyl group, offering a sophisticated approach to the structural diversification of very long-chain ketones. rsc.org

Table 2: Novel Reaction Pathways for Structural Diversification of Aliphatic Ketones This table is interactive. Click on the headers to sort.

| Pathway | Catalyst System | Key Strategy | Target Position | Reference |

| C–H Activation | Palladium (Pd) | Transient Directing Groups (e.g., hydrazones) | β-C(sp³)–H, γ-C(sp³)–H | researchgate.net, rsc.org |

| Remote Functionalization | Copper-Palladium (Cu-Pd) | Successive Dehydrogenation to Dienone Intermediate | γ,δ-C(sp³)–H and ε,ζ-C(sp³)–H | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 22 Tritetracontanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei. For 22-Tritetracontanone, NMR provides critical information about the arrangement of protons and carbon atoms within its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a molecule, their chemical environments, and their neighboring protons. In a study analyzing this compound isolated from Moringa oleifera pods, the ¹H NMR spectrum in CDCl₃ revealed characteristic signals indicative of its long-chain saturated ketone structure asianpubs.org.

The spectrum showed a multiplet at δ 0.89 ppm , integrating for two terminal methyl groups (CH₃), consistent with the two ends of the long hydrocarbon chain. A broad signal was observed at δ 1.25 ppm , integrating for seventy-two protons, which corresponds to the numerous methylene (B1212753) (CH₂) groups that constitute the bulk of the molecule's aliphatic chain asianpubs.org. Further analysis revealed a multiplet at δ 1.61 ppm with a coupling constant (J) of 8.0 Hz, attributed to the two methylene groups situated at the beta position relative to the carbonyl group. The protons of the methylene group directly adjacent to the carbonyl (>C=O) appeared as a distinct signal at δ 2.35 ppm with a coupling constant (J) of 4.0 Hz asianpubs.org. These assignments are crucial for confirming the presence and position of the ketone functional group within the long carbon chain.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal (δ, ppm) | Integration (protons) | Multiplicity | Coupling (Hz) | Assignment |

| 0.89 | 3H (x2) = 6H | Multiplet | - | Terminal methyl groups (CH₃) |

| 1.25 | 72H | Broad signal | - | Methylene groups (CH₂) along the aliphatic chain |

| 1.61 | 2H (x2) = 4H | Multiplet | 8.0 | Methylene groups beta to carbonyl (>C=O) |

| 2.35 | 2H | Multiplet | 4.0 | Methylene group alpha to carbonyl (>C=O) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is essential for delineating the carbon skeleton of a molecule, providing information about the number and types of carbon atoms present. While ¹H NMR data for this compound has been reported asianpubs.org, specific ¹³C NMR spectroscopic data, including chemical shifts for individual carbon atoms, was not detailed in the reviewed literature. Typically, ¹³C NMR would reveal a signal for the carbonyl carbon (>C=O) in the range of 200-220 ppm, and signals for the various methylene carbons in the aliphatic chain would appear in the 20-40 ppm region, with the terminal methyl carbons resonating at lower field.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms and confirming structural assignments. COSY experiments reveal proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, and HMBC provides correlations between protons and carbons separated by two or three bonds. Specific 2D NMR data for this compound, such as COSY, HSQC, or HMBC spectra, were not detailed in the available literature. Such experiments would be crucial for definitively assigning the positions of all carbon atoms and confirming the connectivity throughout the long hydrocarbon chain and the placement of the carbonyl group.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to identify its constituent fragments, providing insights into its structure.

Gas Chromatography-Mass Spectrometry (GC-MS/MSD) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the identification and purity assessment of volatile and semi-volatile compounds. This compound has been identified as a major compound in the hexane (B92381) extracts of Clerodendrum paniculatum leaves using GC-HRMS analysis researchgate.netfigshare.comtandfonline.comx-mol.netnih.govresearchgate.nettandfonline.comfigshare.comresearchgate.netresearchgate.net. This technique allows for the separation of complex mixtures and subsequent detection and tentative identification of individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns. While GC-MS confirms the presence of this compound, detailed fragmentation patterns specific to this compound were not extensively provided in the reviewed literature. The molecular formula C₄₃H₈₆O was deduced using LC-MS, with a peak observed at m/z 620 (M+2)⁺, suggesting a molecular weight around 618 asianpubs.org.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. Studies utilizing GC-HRMS have confirmed the presence of this compound in various plant extracts researchgate.netfigshare.comtandfonline.comx-mol.netnih.govresearchgate.nettandfonline.comfigshare.comresearchgate.netresearchgate.net. The molecular formula for this compound is established as C₄₃H₈₆O asianpubs.orgnih.gov. The calculated exact monoisotopic mass for this formula is 618.66744 Da. While HRMS confirms the presence of the compound and its elemental composition, specific experimental HRMS values for this compound were not explicitly detailed in the provided search results.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Absorption (cm⁻¹) | Assignment |

| 1706 | >C=O (carbonyl) |

| 2917, 2849 | C-H stretching |

| 1463 | C-H bending |

| 1300 | C-H bending |

| 930 | C-H bending |

| 719 | C-H bending (rocking) |

Table 3: Molecular Formula and Weight of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₈₆O | asianpubs.orgnih.gov |

| Molecular Weight | 619.14 | nih.gov |

| Calculated Exact Monoisotopic Mass | 618.66744 Da | asianpubs.orgnih.gov |

List of Compounds Mentioned:

this compound

Phytol

6,9,12-octadecatrienoic acid, phenyl methyl ester, (ZZZ)-

8',10'-dihydroxydihydroergotamine

Khayanthone

Galactonic acid

Calotropin

26,26,26,27,27,27-hexafluoro-1alpha,24-dihydroxy vitamin D3

Methyl tetratricontanoate

Hexadecane

β-sitosterol

Sitosterol

Stigmasterol

Ursolic acid

Oleanolic acid

Canaric acid

3-Dodecanone

Octacosan-14-one

Tritetracontane

Tetratriacontane

Biosynthesis and Metabolic Pathways of Very Long Chain Ketones

Elucidation of Biosynthetic Precursors and Intermediate Metabolites

The synthesis of very long-chain ketones originates from the breakdown of fatty acids and ketogenic amino acids, which produce ketone bodies. wikipedia.org This process, known as ketogenesis, provides an alternative energy source when glucose availability is low. researchgate.net The primary ketone bodies synthesized in the liver are acetoacetate, beta-hydroxybutyrate (BHB), and acetone. creative-proteomics.com

The initial precursors for ketogenesis are fatty acyl-CoA molecules, which are derived from the breakdown of long-chain fatty acids. nih.gov Through a series of enzymatic reactions, two acetyl-CoA molecules are converted into acetoacetyl-CoA. nih.gov This intermediate is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key step in the synthesis of both ketone bodies and cholesterol. wikipedia.orgnih.gov Subsequently, HMG-CoA is cleaved to produce acetoacetate, the first ketone body. youtube.com Acetoacetate can then be converted to the other two ketone bodies, BHB and acetone. youtube.com

| Precursor/Intermediate | Description |

|---|---|

| Acetyl-CoA | The initial building block derived from fatty acid β-oxidation. wikipedia.org |

| Acetoacetyl-CoA | Formed from the condensation of two acetyl-CoA molecules. nih.gov |

| HMG-CoA | A key intermediate in the synthesis of ketone bodies and cholesterol. wikipedia.orgnih.gov |

| Acetoacetate | The primary ketone body from which others are derived. youtube.com |

| Beta-hydroxybutyrate (BHB) | The most abundant ketone body in circulation. creative-proteomics.com |

| Acetone | A volatile ketone body produced in smaller amounts. creative-proteomics.com |

Enzymatic Mechanisms and Catalytic Cycles in Ketone Biogenesis

The biogenesis of ketones involves two primary enzymatic processes: fatty acid elongation and decarboxylation.

Fatty Acid Elongation:

The synthesis of very long-chain fatty acids (VLCFAs), which are precursors to very long-chain ketones, is carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). nih.gov These enzymes catalyze the initial and rate-limiting step in the fatty acid elongation cycle, which adds two-carbon units to an existing fatty acyl-CoA chain. biorxiv.org This cycle involves a series of four reactions: condensation, reduction, dehydration, and a second reduction, ultimately resulting in a fatty acid that is two carbons longer. nih.gov

Decarboxylation:

Ketonic decarboxylation is a reaction where two carboxylic acid molecules react to form a symmetric ketone, with the loss of water and carbon dioxide. mdpi.comwikipedia.org This process is often facilitated by heat and a metal catalyst. wikipedia.org In the biosynthesis of ketones, decarboxylation is a crucial step that converts a β-keto acid intermediate into a ketone. nih.gov This reaction is thermodynamically favorable but often requires enzymatic catalysis to proceed at a significant rate within biological systems. nih.gov

Genetic and Molecular Basis of Biosynthetic Pathway Regulation

The regulation of very long-chain ketone biosynthesis is a tightly controlled process involving specific genes and their protein products.

A key family of genes involved in the production of VLCFAs, the precursors to very long-chain ketones, is the ELOVL gene family. su.se In mammals, seven distinct ELOVL elongases (ELOVL1-7) have been identified, each with specific substrate preferences and tissue expression patterns. acs.org For instance, ELOVL1 is involved in the synthesis of saturated and monounsaturated VLCFAs, while other ELOVLs are responsible for elongating polyunsaturated fatty acids. su.se Mutations in these genes can lead to various diseases, highlighting their critical role in lipid metabolism. biorxiv.orgacs.org

Transcriptomic and proteomic analyses provide valuable insights into the regulation of ketone biosynthesis. Studies have shown that under conditions that promote ketogenesis, there are significant changes in the expression of genes and the abundance of proteins involved in this pathway.

For example, transcriptomic analysis of organisms during biotransformation processes has revealed the upregulation of genes related to secondary metabolite biosynthesis, including those encoding enzymes like cytochrome P450s, which can be involved in ketone formation. nih.gov Similarly, proteomic studies have identified changes in the levels of key ketogenic enzymes in response to cellular stress or metabolic shifts. nih.gov These analyses have also highlighted the role of post-translational modifications in regulating the activity of these enzymes. nih.gov

| Analysis Type | Key Findings in Ketone Biosynthesis |

|---|---|

| Transcriptomics | Upregulation of genes for secondary metabolite production and detoxification during active biosynthesis. nih.govnih.gov |

| Proteomics | Alterations in the abundance of key ketogenic enzymes and proteins involved in cellular stress responses. nih.govnih.gov Increased abundance of polyketide synthase (PKS) enzymes in high toxin-producing strains. mdpi.com |

Heterologous Expression and Metabolic Engineering for Biosynthetic Production

The production of specific ketones, including very long-chain varieties, can be achieved through heterologous expression and metabolic engineering. This involves introducing the necessary biosynthetic genes into a host organism, such as yeast or bacteria, that does not naturally produce the target compound. nih.gov

Computational tools play a crucial role in designing and optimizing these engineered biosynthetic pathways. nih.govnih.gov A typical workflow involves:

Retrosynthesis: Starting from the target molecule (e.g., 22-Tritetracontanone), computational algorithms work backward to identify potential biosynthetic precursors and the enzymatic reactions needed to connect them. researchgate.net

Pathway Prediction: These tools can predict novel biosynthetic routes by combining known enzymatic reactions from various organisms. researchgate.net

Enzyme Selection: Based on the predicted reactions, suitable enzymes are identified from databases, and their genes can be synthesized for expression in the host organism. researchgate.net

Metabolic Modeling: Genome-scale metabolic models of the host organism are used to evaluate the feasibility and potential yield of the engineered pathway, allowing for further optimization. researchgate.net

This computational approach facilitates the systematic exploration of biosynthetic possibilities and accelerates the development of microbial cell factories for the production of valuable ketones and other natural product derivatives. researchgate.net

Synthetic Biology Approaches for Enhanced Ketone Biosynthesis

The industrial production of specific very long-chain ketones (VLCKs) like this compound is challenging through direct extraction from natural sources or via conventional chemical synthesis. Synthetic biology offers a promising alternative by engineering microbial "cell factories," such as Escherichia coli and Saccharomyces cerevisiae, to produce these valuable molecules from simple feedstocks like glucose. This approach involves the rational design and implementation of novel metabolic pathways by harnessing and optimizing native biosynthetic machinery and introducing heterologous enzymes.

Engineering Enhanced Precursor Supply

The fundamental building blocks for VLCKs are very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. wikipedia.org Therefore, the primary goal in engineering a microbial host is to boost the intracellular pool of these specific precursor molecules. This is achieved by systematically modifying the native fatty acid synthesis (FAS) and elongation pathways. nih.govresearchgate.net

In plants, VLCFA synthesis occurs in the endoplasmic reticulum through the coordinated action of a four-enzyme complex known as the fatty acid elongase (FAE). ubc.canih.govacademie-sciences.fr This complex sequentially adds two-carbon units from malonyl-CoA to an acyl-CoA primer. nih.govacademie-sciences.fr Synthetic biology strategies replicate and optimize this system in microbes. Key interventions include:

Overexpression of Elongase Complex Genes: Introducing and overexpressing the genes encoding the four core enzymes of the FAE complex—β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR)—is crucial for driving the metabolic flux towards VLCFAs. nih.govmdpi.com The choice of KCS is particularly important as it often determines the chain-length specificity of the final product. academie-sciences.fr

Blocking Competing Pathways: To prevent the degradation or diversion of fatty acid intermediates, genes involved in competing pathways, such as β-oxidation (e.g., fadD in E. coli), are often deleted. This ensures that the carbon flux is channeled specifically towards the desired VLCK product.

Table 1: Key Enzymes and Strategies for Enhancing VLCFA Precursor Supply

| Enzyme/Protein | Function | Genetic Engineering Strategy | Desired Outcome |

|---|---|---|---|

| β-ketoacyl-CoA synthase (KCS) | Catalyzes the initial condensation step, determining chain length. | Heterologous expression and overexpression of plant- or yeast-derived KCS genes with desired chain-length specificity. academie-sciences.fr | Increased production of specific VLCFA precursors (e.g., C42 for this compound). |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | Overexpression of native or heterologous ACC genes. | Increased pool of two-carbon donor units for fatty acid elongation. |

| Acyl-ACP Thioesterase (TesA) | Cleaves fatty acyl-ACPs to release free fatty acids. | Engineering for specificity towards very-long-chain acyl-ACPs. | Increased availability of free VLCFAs for downstream conversion. |

| β-oxidation Enzymes (e.g., FadD) | Involved in the degradation of fatty acids. | Gene knockout or knockdown (e.g., using CRISPRi). | Prevention of precursor loss, redirecting carbon flux to synthesis. |

Introducing a Heterologous Ketone-Forming Pathway

Once a robust supply of the C43 fatty acid precursor is established, the next step is to introduce a biosynthetic pathway to convert this precursor into this compound. In nature, particularly in plant epicuticular waxes, the formation of alkanes, secondary alcohols, and ketones from VLCFAs follows a "decarbonylation pathway." irjmets.comresearchgate.net This pathway can be reconstituted in a microbial host.

The generally accepted pathway involves the following steps:

Reduction to Aldehyde: The very-long-chain acyl-CoA or acyl-ACP is first reduced to a fatty aldehyde. This step is catalyzed by an Acyl-ACP/CoA Reductase (AAR) . nih.gov

Conversion to Alkane: The fatty aldehyde is then converted to an n-alkane with one less carbon atom. This reaction is performed by an Aldehyde-Deformylating Oxygenase (ADO) , also known as aldehyde decarbonylase. nih.gov

Hydroxylation of Alkane: The resulting alkane is hydroxylated at a specific mid-chain carbon to form a secondary alcohol. This is typically catalyzed by a cytochrome P450 monooxygenase, such as the Mid-chain Alkane Hydroxylase (MAH1) found in plants. irjmets.commdpi.com

Oxidation to Ketone: Finally, the secondary alcohol is oxidized to the corresponding ketone, in this case, this compound. This final step is carried out by a secondary-alcohol dehydrogenase .

Engineering this multi-enzyme cascade into a microbe like E. coli requires careful selection of genes from organisms known to produce these compounds and ensuring their functional expression and co-localization to maximize efficiency.

Host Strain Optimization and Pathway Balancing

Achieving high yields of this compound requires more than just introducing the necessary genes. The host organism's metabolism must be globally optimized to support the engineered pathway. Key optimization strategies include:

Cofactor Engineering: Many enzymes in the pathway, particularly reductases and hydroxylases, are dependent on cellular reducing equivalents like NADPH and NADH. Engineering the host's central metabolism to increase the regeneration and supply of these cofactors is a critical step for improving pathway efficiency.

Promoter and Ribosome Binding Site (RBS) Engineering: The expression levels of the introduced enzymes must be carefully balanced to prevent the accumulation of toxic intermediates and to avoid creating metabolic bottlenecks. This is achieved by using libraries of synthetic promoters and RBSs of varying strengths to fine-tune the transcription and translation of each gene in the pathway.

By combining these synthetic biology approaches—enhancing precursor supply, introducing a tailored ketone synthesis pathway, and optimizing the host's metabolic landscape—it is feasible to develop robust microbial platforms for the sustainable and high-yield production of specific very long-chain ketones such as this compound.

Table 2: Summary of Synthetic Biology Strategies for Enhanced VLCK Production

| Strategy | Method/Target | Expected Outcome |

|---|---|---|

| Precursor Flux Enhancement | Overexpress fatty acid elongase (FAE) complex; Engineer Acetyl-CoA Carboxylase (ACC). | Increased intracellular pool of specific very-long-chain fatty acid precursors. nih.govnih.gov |

| Pathway Introduction | Heterologous expression of Acyl-ACP Reductase (AAR), Aldehyde-Deformylating Oxygenase (ADO), Mid-chain Alkane Hydroxylase (MAH1), and a secondary-alcohol dehydrogenase. irjmets.comnih.gov | Conversion of VLCFA precursors into the final this compound product. |

| Elimination of Competing Pathways | Knockout of β-oxidation genes (e.g., fadD). | Prevention of precursor degradation and channeling of carbon flux towards ketone synthesis. |

| Cofactor and Energy Management | Engineer central metabolism to increase NADPH/NADH regeneration. | Sufficient supply of reducing equivalents for enzymatic reactions, improving pathway kinetics. |

| Expression Optimization | Utilize libraries of synthetic promoters and RBS; Implement dynamic regulatory controls. | Balanced enzyme levels, avoidance of toxic intermediates, and improved strain stability and yield. |

Theoretical and Computational Chemistry of 22 Tritetracontanone

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental for understanding the electronic distribution and inherent reactivity of molecules.

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical modeling method used across physics, chemistry, and materials science to investigate the electronic structure of many-body systems wikipedia.orgimperial.ac.uk. It determines the properties of a system based on functionals of the electron density wikipedia.orgimperial.ac.uk. DFT is particularly effective for calculating ground-state properties such as electron density, total energy, and molecular structure researchgate.net. It also plays a crucial role in determining reaction energetics, providing insights into the stability of intermediates and transition states wikipedia.org. While DFT is a powerful tool for understanding molecular properties, its accuracy can vary depending on the chosen exchange-correlation functional, and it may encounter challenges in accurately describing certain interactions, such as van der Waals forces wikipedia.orgresearchgate.net. No specific DFT studies focusing on the ground state properties or reaction energetics of 22-Tritetracontanone were identified in the provided search results.

Ab initio methods, meaning "from first principles," are computational quantum chemistry techniques that aim to solve the electronic Schrödinger equation using only fundamental physical constants and the system's atomic and electronic configuration as input wikipedia.org. These methods, such as Hartree-Fock and post-Hartree-Fock approaches, strive for high accuracy in predicting electronic properties like electron densities, energies, and molecular structures wikipedia.org. They provide a rigorous theoretical framework for understanding chemical phenomena without relying on empirical parameters wikipedia.org. For instance, ab initio calculations have been used to determine bond energies and excitation energies in various molecular systems mdpi.com. However, specific ab initio electronic structure calculations for this compound were not found in the provided search results.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Classical Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems by solving Newton's equations of motion researchgate.netgithub.io. This approach utilizes force fields, which are empirical potential energy functions, to describe interactions between atoms github.ionih.gov. MD is instrumental in exploring conformational landscapes, understanding how molecules change shape over time, and characterizing intermolecular interactions github.ionih.gov. By simulating the movement of atoms and molecules, researchers can gain detailed insights into dynamic processes and the forces governing molecular assembly researchgate.netgithub.ionih.gov. While MD is a standard technique for studying molecular dynamics, specific simulation studies detailing the conformational landscapes or intermolecular interactions of this compound were not identified in the provided search results.

Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid approaches integrate the strengths of quantum mechanics (QM) and molecular mechanics (MM) to study complex systems where chemical reactions or electronic processes occur within a larger environment cecam.orgmpg.denih.gov. In QM/MM methods, a specific region of interest, where the chemical transformation takes place, is treated with QM methods, while the surrounding environment is described using computationally less expensive MM force fields mpg.denih.gov. This allows for the accurate study of chemical reactivity in large systems, such as biological molecules or materials cecam.orgmpg.de. The development of QM/MM techniques has been significant, earning a Nobel Prize in Chemistry for its pioneers cecam.org. However, no specific QM/MM studies involving this compound were found in the provided search results.

Computational Spectroscopy and Predictive Modeling of Spectral Properties

Computational spectroscopy and predictive modeling are vital for interpreting experimental spectral data and predicting molecular properties.

Computational chemistry plays a significant role in predicting and analyzing spectral properties, such as those obtained from Infrared (IR), Nuclear Magnetic Resonance (NMR), or UV-Visible spectroscopy sciopen.combuffalo.edu. By calculating electronic structures and molecular vibrations, theoretical methods can simulate and predict spectral signatures, aiding in the identification and characterization of compounds sciopen.combuffalo.edu. Modern approaches also leverage machine learning and large language models to enhance spectral interpretation and predictive modeling sciopen.com. However, specific computational spectroscopy or predictive modeling studies for this compound were not found in the provided search results.

Compound List

this compound

Advanced Analytical Methodologies for Detection and Quantification of 22 Tritetracontanone

Chromatographic Quantification Techniques

Chromatographic techniques are indispensable for separating and quantifying complex mixtures. For 22-Tritetracontanone, Gas Chromatography (GC) is the primary separation technique, offering high resolution for volatile and semi-volatile compounds.

Gas Chromatography with Flame Ionization Detection (GC/FID) is a widely used quantitative technique due to its robustness, sensitivity, and wide linear range for organic compounds redalyc.orgptfarm.plwhoi.edutandfonline.comchromatographyonline.comresearchgate.netresearchgate.net. In GC/FID, the sample is vaporized and separated on a GC column based on its physical and chemical properties. The separated compounds then pass through a flame ionization detector, where they are combusted, producing ions that generate an electrical signal proportional to the mass of carbon atoms in the analyte chromatographyonline.com. For long-chain ketones like this compound, GC/FID can provide accurate quantification when coupled with appropriate calibration standards redalyc.orgtandfonline.com. The method's effectiveness relies on optimized GC parameters, such as column selection, temperature programming, and carrier gas flow rate ptfarm.plresearchgate.netiodp.org.

Integrating Gas Chromatography with Mass Selective Detection (GC/MSD) significantly enhances the specificity and identification capabilities of the analysis tandfonline.comiodp.orgimpactfactor.orgscioninstruments.comscirp.orgresearchgate.netscirp.org. While GC/FID provides quantitative data, GC/MSD offers structural information by fragmenting the analyte molecules and detecting the resulting ions. This fragmentation pattern acts as a unique "fingerprint" for each compound, allowing for unambiguous identification, even in complex matrices where co-eluting peaks might occur in GC/FID impactfactor.orgscioninstruments.comnih.gov. For this compound, GC/MSD can confirm its presence by matching its mass spectrum with spectral libraries or by identifying characteristic fragment ions tandfonline.comresearchgate.netx-mol.netnih.govfigshare.comresearchgate.netfigshare.comresearchgate.net. The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes in GC-MS/MS can further improve sensitivity and selectivity for targeted quantification nih.gov.

Optimization of Sample Preparation and Clean-up Procedures

Effective sample preparation is critical for successful chromatographic analysis, especially when dealing with complex biological or environmental samples. The goal is to isolate the analyte of interest, remove interfering substances, and present it in a form compatible with the GC system, while minimizing losses chromatographyonline.comorganomation.commastelf.comnih.govresearchgate.netmdpi.com.

Minimizing analyte loss and preventing contamination are crucial throughout the sample preparation process chromatographyonline.comorganomation.commastelf.comnih.govresearchgate.net. Techniques such as careful handling, using clean glassware and consumables, and avoiding excessive evaporation steps can help preserve the analyte chromatographyonline.comorganomation.com. The use of internal standards, particularly isotopically labeled analogs if available, can help compensate for analyte losses that occur during sample preparation and analysis researchgate.netfda.govmetasci.canih.gov. Furthermore, derivatization might be considered if the volatility or detectability of this compound needs to be enhanced, although long-chain ketones are generally amenable to direct GC analysis organomation.comnih.gov.

Method Validation and Quality Control in Quantitative Analysis

Method validation is a systematic process to establish that an analytical method is suitable for its intended purpose, ensuring the reliability and accuracy of the generated data impactfactor.orgnih.govenvironics.comutak.com. Key validation parameters for GC analysis include:

Specificity: The ability of the method to unambiguously identify and quantify this compound in the presence of other components in the sample matrix nih.govenvironics.com. GC/MSD is particularly important for achieving high specificity nih.gov.

Linearity and Range: Demonstrating that the instrument response is directly proportional to the analyte concentration over a defined range nih.govenvironics.com. Calibration curves are generated using standards of known concentrations.

Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies by spiking known amounts of the analyte into the sample matrix nih.govenvironics.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) ptfarm.plnih.govenvironics.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively redalyc.orgnih.govenvironics.com.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as temperature or flow rate, indicating its reliability during routine use ptfarm.plenvironics.com.

Quality Control (QC) samples, including blanks, standards, and spiked samples, are routinely analyzed alongside unknown samples to monitor instrument performance, assess method stability, and ensure the accuracy and reliability of the results throughout the analytical run fda.govnih.govutak.commsmetrix.com.

Compound List:

this compound

Determination of Recovery Rates and Detection Limits

Detailed research findings and specific data tables concerning the determination of recovery rates and detection limits for this compound were not found in the provided search results. Establishing these parameters is crucial for validating analytical methods, ensuring that the amount of analyte recovered from a sample is accurately represented and that the lowest concentration that can be reliably distinguished from zero is known. This typically involves spiking experiments with known concentrations of the analyte into a matrix and analyzing the percentage of the analyte recovered, as well as determining the signal-to-noise ratio to establish detection limits (e.g., Limit of Detection - LOD, Limit of Quantitation - LOQ).

Future Research Directions and Emerging Paradigms for 22 Tritetracontanone

Development of Green and Sustainable Synthetic Methodologies

The synthesis of very long-chain ketones (VLCKs) like 22-Tritetracontanone often involves complex chemical processes. Future research should prioritize the development of environmentally friendly and sustainable synthetic routes. This includes exploring catalytic methods that utilize renewable feedstocks and operate under milder conditions, thereby reducing energy consumption and waste generation. For instance, the direct α-alkylation of ketones with primary alcohols in water, catalyzed by systems such as Pd/C, has demonstrated potential for transforming biomass-derived molecules into longer-chain ketones cas.cn. Similarly, catalytic fast pyrolysis of biomass-derived precursors, followed by hydrodeoxygenation, offers a pathway to produce long-chain alkanes and ketones kaust.edu.sarsc.org. The investigation of novel heterogeneous catalysts, particularly oxide-based materials like titania and zirconia for ketonization reactions of carboxylic acids, could also lead to more sustainable production methods acs.org. Furthermore, research into utilizing carbon dioxide (CO2) as a carbon source for the green synthesis of alkanes and alkenes could be extended to ketone synthesis, aligning with circular economy principles biofueljournal.com.

Comprehensive Understanding of Biological Functionalities and Ecological Roles of Very Long-Chain Ketones

Despite the identification of this compound in various plant species cas.cnbiofueljournal.comnih.govwindows.net, its specific biological functions and ecological roles are not yet fully elucidated. Research into very long-chain fatty acids (VLCFAs) and their derivatives, including ketones, has highlighted their importance in plant cuticular waxes. These waxes act as crucial protective barriers against environmental stresses and pathogens frontiersin.orgnih.govmdpi.comfrontiersin.org. VLCFAs are essential for the biosynthesis of the plant cuticle and the formation of sphingolipids, which play roles in plant defense mechanisms nih.gov. Future studies should aim to pinpoint the precise contributions of this compound to these protective functions, such as its role in mediating plant defense against pathogens or regulating water retention. Additionally, exploring its potential roles within microbial communities or as a signaling molecule in ecological contexts could reveal novel functions.

Exploration of Novel Biocatalytic Routes for this compound Production